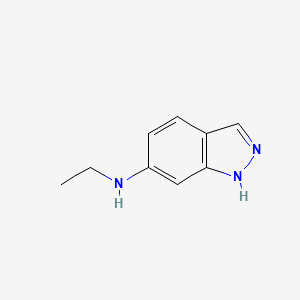

N-Ethyl-1H-indazol-6-amine

Description

Historical Context and Significance of the Indazole Scaffold in Drug Discovery

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has proven to be a "privileged" structure in drug discovery. nih.gov Its journey in medicinal chemistry has been marked by the successful development of numerous therapeutic agents. The structural rigidity and the presence of nitrogen atoms that can act as hydrogen bond donors and acceptors allow indazole derivatives to interact with a wide array of biological targets with high affinity and specificity. nih.gov

Historically, the versatility of the indazole nucleus has allowed it to be employed as a bioisostere for other aromatic systems, such as indoles, offering improved metabolic stability and pharmacokinetic profiles. This has been a key factor in its sustained importance in the design of new drugs.

Prevalence and Diverse Biological Activities of Indazole Derivatives in Pharmaceutical Research

Indazole derivatives are prevalent in pharmaceutical research and have demonstrated a remarkable breadth of biological activities. researchgate.net This has led to their investigation and application in a multitude of therapeutic areas. The ability to easily functionalize the indazole core at various positions allows for the fine-tuning of a compound's pharmacological properties.

The diverse biological activities attributed to indazole-containing compounds are extensive, including but not limited to:

Anticancer: A significant number of indazole derivatives have been developed as potent anticancer agents. nih.govrsc.org They often function as kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival. nih.govrsc.org

Anti-inflammatory: The indazole scaffold is a key component in several anti-inflammatory drugs. researchgate.net

Antimicrobial and Antiviral: Researchers have also explored the potential of indazole derivatives in combating infectious diseases. researchgate.net

Neurological Disorders: Certain indazole compounds have been investigated for their activity on central nervous system targets, such as serotonin (B10506) receptors. acs.org

The following table provides examples of indazole-based drugs and their therapeutic applications, underscoring the scaffold's significance.

| Drug Name | Therapeutic Application |

| Pazopanib (B1684535) | Anticancer (Kinase Inhibitor) rsc.orgmdpi.com |

| Axitinib | Anticancer (Kinase Inhibitor) |

| Benzydamine | Anti-inflammatory |

| Granisetron | Antiemetic (Serotonin 5-HT3 antagonist) |

Rationale for Investigating N-Ethyl-1H-indazol-6-amine as a Research Focus

While broad research has focused on the indazole scaffold, the specific investigation of this compound is rooted in its potential as a crucial building block for the synthesis of more complex and potentially more potent medicinal compounds. The rationale for its focus can be broken down by analyzing its distinct structural features: the 6-amino group and the N1-ethyl substituent.

The 6-Aminoindazole Core: The 6-aminoindazole moiety is a key pharmacophore and a versatile synthetic intermediate in medicinal chemistry. nih.govresearchgate.net Its presence allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR). For instance, the amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse substituents, which can significantly influence the biological activity of the final compound. nih.gov Studies have shown that derivatization at the 6-position of the indazole ring can lead to potent kinase inhibitors and other targeted therapies. rsc.orgacs.org

The N1-Ethyl Group: The substitution at the nitrogen atoms of the indazole ring is a critical strategy for modulating a compound's properties. N-alkylation, such as the introduction of an ethyl group at the N1 position, can impact factors like solubility, metabolic stability, and the molecule's ability to interact with its biological target. nih.govarkat-usa.org The ethyl group, in particular, is a common choice in medicinal chemistry to explore hydrophobic interactions within a receptor's binding pocket. The precise positioning of this alkyl group is crucial, and X-ray analysis has been used to confirm the N-ethylation position in related indazole derivatives. arkat-usa.org

Therefore, this compound represents a specifically tailored starting material. It provides a stable, pre-functionalized scaffold where the N1 and C6 positions are strategically occupied to direct further synthetic efforts. Researchers can utilize this compound to efficiently generate libraries of novel indazole derivatives for screening against various biological targets, thereby accelerating the drug discovery process.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 88369-87-3 bldpharm.com |

| Molecular Formula | C₉H₁₁N₃ |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-1H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-10-8-4-3-7-6-11-12-9(7)5-8/h3-6,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZJEVNBHVMUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30521511 | |

| Record name | N-Ethyl-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30521511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88369-87-3 | |

| Record name | N-Ethyl-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30521511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Pharmacological Evaluation of N Ethyl 1h Indazol 6 Amine Derivatives

Anticancer and Antiproliferative Potencies

N-Ethyl-1H-indazol-6-amine and its related derivatives have emerged as a class of compounds with significant anticancer and antiproliferative capabilities. The core indazole structure serves as a crucial pharmacophore that can be modified to target a variety of key proteins and pathways implicated in cancer. researchgate.netmdpi.com Research has demonstrated that these compounds can inhibit tumor cell growth through various mechanisms, including the modulation of critical enzymes and the induction of cellular death pathways. nih.gov

Derivatives of the 1H-indazole scaffold are well-documented as inhibitors of various receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways that control cell growth, differentiation, and survival. Dysregulation of RTK activity is a common driver of cancer.

FLT3 (FMS-like tyrosine kinase 3): The 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole scaffold has been used to develop potent inhibitors of FLT3. tandfonline.com Certain derivatives have shown a wide range of inhibitory activity against FLT3, with some compounds achieving pIC50 values up to 8.80. researchgate.net Molecular modeling suggests these compounds bind effectively within the FLT3 active site. tandfonline.com

EGFR (Epidermal Growth Factor Receptor): Some 1H-indazole derivatives have been synthesized and shown to have potent inhibitory effects against EGFR, including the T790M mutant, which is associated with drug resistance. mdpi.comnih.gov One such derivative displayed strong potency against EGFR T790M with an IC50 value of 5.3 nM. mdpi.comnih.gov The indazole core is often a key feature in the design of these inhibitors. nih.govrsc.org

ALK (Anaplastic Lymphoma Kinase): The indazole structure is a core component of Entrectinib, a known ALK inhibitor used in cancer therapy. researchgate.netmdpi.com

PDGFR (Platelet-Derived Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor): The multi-kinase inhibitor Pazopanib (B1684535), which features an N,2,3-trimethyl-2H-indazol-6-amine component, effectively blocks both PDGFR and VEGFR. preprints.org Similarly, Axitinib is a potent VEGFR inhibitor that contains an indazole moiety. researchgate.netmdpi.com Other indazole derivatives have also demonstrated significant inhibitory activity against VEGFR-2. mdpi.com

In addition to RTKs, this compound derivatives have been shown to modulate serine/threonine kinases, another critical class of enzymes in cancer signaling.

Pim Kinases: 6-Azaindazole derivatives have been developed as highly potent inhibitors of all three Pim kinase isoforms, demonstrating picomolar biochemical potency and good cellular activity. One lead compound from this series showed potent antiproliferative effects against the MM1.S multiple myeloma cell line. mdpi.com

Akt (Protein Kinase B): As a central node in the PI3K/Akt signaling pathway, Akt is a key therapeutic target. nih.govucsf.edu Indazole-based analog-sensitive inhibitors of Akt have been successfully synthesized, demonstrating the utility of this scaffold in targeting the kinase domain of Akt. nih.govucsf.edu

TTK (Threonine Tyrosine Kinase): The indazole scaffold has been a focus in the design of TTK inhibitors. Computational studies, including molecular docking and QSAR analysis, have guided the development of indazole derivatives as potent inhibitors of TTK. longdom.org

PLK4 (Polo-Like Kinase 4): PLK4 is a serine/threonine kinase that regulates centriole duplication. A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were synthesized and found to be highly effective PLK4 inhibitors. nih.gov The lead compound, K22, exhibited an IC50 of 0.1 nM against PLK4. nih.gov Another class of inhibitors, (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones, also showed potent PLK4 inhibition and antiproliferative activity. researchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune suppression within the tumor microenvironment. nih.govrsc.org By catalyzing the degradation of tryptophan, IDO1 suppresses T-cell proliferation and promotes immune tolerance. nih.govrsc.org

Several studies have designed and synthesized 6-substituted aminoindazole derivatives as IDO1 inhibitors. nih.govrsc.orgnih.gov

N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 36) was identified as a potent derivative that not only exhibits strong anti-proliferative activity but also significantly suppresses the expression of the IDO1 protein in human colorectal cancer cells (HCT116). nih.govrsc.org

Another derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 7) , also demonstrated a remarkable ability to suppress IDO1 expression in a concentration-dependent manner. nih.gov

The 1H-indazole structure is considered a novel key pharmacophore for potent IDO1 inhibitory activity. mdpi.com

The anticancer potential of this compound derivatives has been extensively evaluated across a panel of human cancer cell lines, demonstrating broad-spectrum antiproliferative activity. The Sulforhodamine B (SRB) and MTT assays are commonly used to determine the cytotoxic effects of these compounds. researchgate.netnih.gov

Research has shown that these derivatives are active against various cancer types, including colorectal, breast, lung, leukemia, and gastric cancer cell lines. researchgate.netnih.govnih.gov

For instance, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) showed potent antiproliferative activity against HCT116 colorectal cancer cells with an IC50 value of 0.4 µM. nih.gov This compound was also found to be 29.6-fold more selective against HCT116 cells compared to normal MRC5 cells. nih.govrsc.org Another related compound, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) , also exhibited potent activity in HCT116 cells with an IC50 of 14.3 µM and was non-cytotoxic to normal lung fibroblast cells. researchgate.net

A separate study identified compound 6o , a piperazine-indazole derivative, as having a promising inhibitory effect against the K562 chronic myeloid leukemia cell line (IC50 = 5.15 µM) with high selectivity over normal HEK-293 cells (IC50 = 33.2 µM). nih.gov Furthermore, the N-(1H-indazol-6-yl)benzenesulfonamide derivative K22 showed significant anti-proliferative efficacy against the MCF-7 breast cancer cell line with an IC50 of 1.3 µM. nih.gov

Indazole derivatives exert their antiproliferative effects by inducing programmed cell death (apoptosis) and halting the cell division cycle.

Apoptosis Induction: Several this compound derivatives have been confirmed to trigger apoptosis in cancer cells. rsc.orgnih.gov For example, compound 2f was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.orgnih.gov Similarly, compound 6o was found to induce apoptosis in K562 cells, likely through its effect on Bcl-2 family members and the p53/MDM2 pathway. researchgate.netnih.gov The PLK4 inhibitor K22 also induced apoptosis in MCF-7 breast cancer cells in a concentration-dependent manner. nih.gov In another study, compounds 4f and 4i increased the percentage of apoptotic cells to approximately 47% in both early and late phases. mdpi.com

Cell Cycle Arrest: In addition to apoptosis, these compounds can arrest the cell cycle at specific checkpoints, preventing cancer cells from progressing through division.

G2/M Arrest: N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) was found to cause cell cycle arrest at the G2/M phase in HCT116 cells. nih.govrsc.org The PLK4 inhibitor K22 also arrested MCF-7 cell division in the G2/M phase. nih.gov

G0/G1 Arrest: Compound 6o was observed to induce G0/G1 phase arrest in treated cancer cells, effectively halting cell proliferation at an early stage of the cycle.

The therapeutic potential of promising indazole derivatives identified in vitro has been validated in preclinical animal models, demonstrating their ability to suppress tumor growth in vivo.

One study highlighted compound 14i , a PLK4 inhibitor, which demonstrated significant antitumor efficacy in both MDA-MB-468 and MDA-MB-231 breast cancer xenograft models. researchgate.net Another derivative, compound 2f , was shown to effectively suppress tumor growth in a 4T1 mouse breast cancer model without causing obvious side effects, underscoring its potential as a therapeutic agent. rsc.orgnih.gov These in vivo studies are crucial for confirming the real-world applicability of these compounds and paving the way for further clinical development.

Antimicrobial and Anti-inflammatory Activities

Indazole derivatives are recognized for their dual antimicrobial and anti-inflammatory potential. scielo.brmdpi.com The structural versatility of the indazole core allows for modifications that can enhance these activities, leading to the development of dual-action therapeutic candidates. mdpi.com

Derivatives of this compound and related structures have been evaluated for their efficacy against a range of microbial pathogens, demonstrating both antibacterial and antifungal properties.

Antibacterial Activity: Certain indazole derivatives have demonstrated wide-spectrum antibacterial efficacy against both gram-positive and gram-negative microorganisms. longdom.org For instance, studies on related 6-aminoindazole derivatives have shown notable activity; N,N-dimethyl-4-(3-methyl-6-phenyl-4,5-dihydro-1H-indazol-4-yl)aniline exhibited significant antimicrobial activity against Salmonella typhimurium. researchgate.net Other research has confirmed the antibacterial potential of various indazole structures, highlighting this scaffold as a promising area for the development of new antibacterial agents. researchgate.net

Antifungal Activity: The antifungal properties of indazole derivatives are particularly noteworthy, with several studies reporting significant activity against pathogenic yeasts of the Candida genus. One study found that a derivative, 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)pyrimidine-2-amine, which is structurally related to indazoles, was highly active against Candida albicans. srce.hrnih.gov In another investigation, a series of 3-phenyl-1H-indazole derivatives were assessed, and a compound featuring an N,N-diethylcarboxamide substituent proved to be the most active against both C. albicans and miconazole-resistant C. glabrata species. nih.gov Furthermore, some derivatives have shown efficacy against R. oryzae, broadening their potential antifungal applications. longdom.org

| Derivative Class | Microorganism | Observed Activity | Citation |

|---|---|---|---|

| N-ethyl-indolyl pyrimidine (B1678525) amine | Candida albicans | High activity, inhibition zone of 33 mm | srce.hrnih.gov |

| 3-phenyl-1H-indazole-N,N-diethylcarboxamide | Candida albicans, C. glabrata (resistant) | Most active in its series | nih.gov |

| Substituted Indazole Derivative (4c) | Candida albicans, R. oryzae | Potential antifungal activity | longdom.org |

| Substituted Indazole Derivative (4b) | Gram-positive & Gram-negative bacteria | Wide-spectrum antimicrobial efficacy | longdom.org |

| Dihydro-1H-indazole derivative | Salmonella typhimurium | High antimicrobial activity (MIC50= 3.85 mg/ml) | researchgate.net |

The anti-inflammatory effects of indazole derivatives are well-documented, with commercially available drugs like Bendazac and Benzydamine featuring this core structure. nih.gov Beyond the well-known mechanism of cyclooxygenase (COX) inhibition, research suggests other pathways may be involved. One potential target is the Spleen Tyrosine Kinase (Syk). google.com Syk plays a critical role in the signaling pathways of B-cell receptors and Fc receptors, which are integral to immune and inflammatory responses. google.com Aberrant signaling can lead to disregulated B-cell activation and the production of auto-antibodies, contributing to various inflammatory diseases. Therefore, the inhibition of Syk presents a viable mechanism for the anti-inflammatory effects of certain indazole derivatives. google.com Additionally, some studies on related indazolone structures point to the involvement of the opioidergic system in their anti-inflammatory and analgesic actions. acs.org

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Several N-ethylated indazole derivatives have been evaluated for their ability to inhibit COX-1 and COX-2. researchgate.netarkat-usa.org Studies have shown that certain derivatives possess inhibitory activity against both isoforms. researchgate.netarkat-usa.orgcore.ac.uk For example, a series of 2,3-diphenyl-2H-indazole derivatives displayed notable in vitro inhibitory activity against human COX-2. mdpi.com The ability to selectively or dually inhibit COX enzymes makes these compounds interesting subjects for the development of anti-inflammatory drugs. mdpi.comrsc.org

| Derivative Class | Target Enzyme | Observed Activity | Citation |

|---|---|---|---|

| N-ethylated indazole-quinazolinone | COX-1 and COX-2 | Some inhibitory activity observed | researchgate.netarkat-usa.org |

| 2,3-diphenyl-2H-indazole derivatives | COX-2 | In vitro inhibitory activity demonstrated | mdpi.com |

| Indazolone derivative | COX-1 and COX-2 | Binding interactions observed in docking studies | acs.org |

Exploration of Other Pharmacological Applications

The therapeutic potential of this compound derivatives extends beyond antimicrobial and anti-inflammatory actions, with research indicating promise in treating parasitic diseases and neurodegenerative disorders.

Malaria remains a significant global health issue, and the emergence of drug-resistant parasitic strains necessitates the discovery of new therapeutic agents. google.com Indazole derivatives have emerged as a promising class of compounds in this area. nih.gov Specifically, derivatives of 1H-indazole-6-amine have been synthesized and tested for their antimalarial potency. One study reported that a 2,4-diamino-pyrimidine derivative incorporating a 1H-indazole-6-amine moiety (compound 39) showed activity against the 3D7 strain of Plasmodium falciparum. nih.gov Other research on aminopyridine derivatives featuring an indazol-6-yl group demonstrated efficacy against multiple P. falciparum strains, including K1, NF54, 3D7, and Dd2. google.com Furthermore, conjugated indazoles have shown activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains, indicating their potential to overcome existing resistance mechanisms. acs.org

| Derivative Class | Parasite Strain(s) | Activity (EC50/IC50) | Citation |

|---|---|---|---|

| Aminopyridine indazol-6-yl derivative | P. falciparum (K1) | EC50 = 6.8 ng/mL | google.com |

| Aminopyridine indazol-6-yl derivative | P. falciparum (NF54) | EC50 = 7.9 ng/mL | google.com |

| 1H-indazole-6-amine pyrimidine derivative (39) | P. falciparum (3D7) | Activity reported, sub-micromolar potency in related compounds | nih.gov |

| Conjugated indazole (11b) | P. falciparum (3D7) | IC50 = 260 nM | acs.org |

| Conjugated indazole (11b) | P. falciparum (K1) | IC50 = 640 nM | acs.org |

Indazole derivatives have shown potential in the context of neurodegenerative diseases like Parkinson's Disease (PD). ontosight.ai A key pathological feature of PD is the loss of dopaminergic neurons, which can be linked to abnormal protein aggregation, such as the hyperphosphorylation of the tau protein. nih.gov

Research into a methylated derivative, 6-amino-1-methyl-indazole (AMI), has demonstrated significant neuroprotective effects. In in-vitro studies using SH-SY5Y cells, AMI increased cell viability and reduced apoptosis. nih.gov The proposed mechanism involves the inhibition of tau hyperphosphorylation through the downregulation of its upstream kinase, glycogen (B147801) synthase kinase-3β (GSK-3β). In animal models of PD, administration of AMI preserved dopaminergic neurons in the substantia nigra and improved behavioral symptoms. nih.gov Another potential neuroprotective mechanism associated with the indazole scaffold is the selective inhibition of neuronal nitric oxide synthase (nNOS), as demonstrated by compounds like 7-nitroindazole (B13768). nih.gov These findings underscore the potential of this compound derivatives as scaffolds for developing novel treatments for neurodegenerative disorders.

Activity as 5-HT2 Receptor Agonists and Ocular Hypotensive Effects

Derivatives of this compound have been investigated for their potential as serotonin (B10506) 5-HT2 receptor agonists, a class of compounds recognized for their ability to lower intraocular pressure (IOP). nih.govnih.gov This makes them promising candidates for the management of ocular hypertension and glaucoma. nih.govnih.gov

Research into a series of 1-(2-aminopropyl)-1H-indazole analogues led to the identification of 1-((S)-2-Aminopropyl)-1H-indazol-6-ol, a potent and peripherally acting 5-HT2 receptor agonist. nih.govacs.org This compound demonstrated high selectivity for 5-HT2 receptors over other serotonin receptor subtypes. nih.gov In studies involving conscious ocular hypertensive monkeys, this derivative effectively lowered intraocular pressure. nih.govacs.org The reduction in IOP appears to be a localized effect rather than one mediated by the central nervous system. nih.govacs.org

Another related compound, 1-(2-aminoethyl)-1H-indazol-6-ol, has also been identified as a 5-HT2 receptor agonist with ocular hypotensive activity. idrblab.net The development of these indazole derivatives was spurred by the need to find alternatives to tryptamine (B22526) analogues, which often suffered from poor solution stability or significant central nervous system activity. nih.govacs.org The indazole-based compounds, such as 1-((S)-2-Aminopropyl)-1H-indazol-6-ol, have shown greater solution stability. nih.gov

The agonistic activity at the 5-HT2A receptor, in particular, has been linked to the IOP-lowering effect. acs.org For instance, (S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano[3,2-e]indole, a potent 5-HT2A receptor agonist, demonstrated significant efficacy in reducing intraocular pressure in cynomolgus monkeys. acs.org This highlights the therapeutic potential of 5-HT2 receptor agonists in ophthalmology. nih.gov

Table 1: Ocular Hypotensive Activity of Indazole Derivatives

| Compound | Receptor Target | Effect on Intraocular Pressure (IOP) | Animal Model |

| 1-((S)-2-Aminopropyl)-1H-indazol-6-ol | 5-HT2 Receptor Agonist | Potent reduction (-13 mmHg, 33%) | Ocular hypertensive monkeys |

| 1-(2-aminoethyl)-1H-indazol-6-ol | 5-HT2 Receptor Agonist | Ocular hypotensive activity | Not specified |

| (S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano[3,2-e]indole | 5-HT2A Receptor Agonist | Efficacious reduction (-13.1 mmHg, -37%) | Ocular hypertensive cynomolgus monkeys |

HIV Protease Inhibition and Related Antiviral Aspects

The indazole scaffold is a recognized pharmacophore in the development of antiviral agents, particularly as inhibitors of HIV protease. mdpi.comresearchgate.net The development of potent HIV-1 protease inhibitors is a key strategy in creating effective anti-HIV therapies. nih.gov

Research has explored the synthesis of various indazole derivatives to this end. For example, 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile were synthesized and showed potential inhibitory effects. researchgate.net The design of these molecules often involves creating structures that can effectively bind to the active site of the HIV-1 protease. researchgate.net

Furthermore, the indazole nucleus has been incorporated into more complex molecules. Lenacapavir, an indazole derivative, is a first-in-class HIV capsid inhibitor approved for clinical use in treatment-experienced patients with multidrug-resistant HIV-1. mdpi.com While not a protease inhibitor, its success underscores the versatility of the indazole scaffold in developing novel anti-HIV agents.

The journey of non-nucleoside reverse transcriptase inhibitors (NNRTIs) also highlights the utility of the indazole ring. Modifications of indazole-containing compounds have led to the development of preclinical candidates with improved pharmacokinetic profiles. nih.gov

Analgesic and Antiarrhythmic Properties

Indazole derivatives have been recognized for their potential analgesic and antiarrhythmic activities. mdpi.comnih.gov The structural diversity of compounds that can be synthesized from the indazole nucleus allows for the exploration of a wide range of pharmacological effects. nih.gov While specific studies focusing on this compound derivatives in these areas are not extensively detailed in the provided context, the general class of indazole compounds is known to possess these properties. mdpi.comnih.gov

Antihypertensive Actions

The indazole ring is a core structure in various synthetic compounds that exhibit a broad spectrum of pharmacological activities, including antihypertensive properties. mdpi.commdpi.comresearchgate.net Indole (B1671886) and indazole derivatives have been highlighted for their potential in treating hypertension. researchgate.net

Table 2: Antihypertensive Activity of Select Indazole Derivatives

| Compound | Therapeutic Use | Reference |

| 7-nitroindazole | Vagal bradycardia/ hypertension | nih.gov |

| 7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole (TCS-80) | Hypertension | nih.gov |

Antioxidant Mechanisms and Free Radical Scavenging

Indazole derivatives have been synthesized and evaluated for their antioxidant properties. researchgate.net Oxidative stress, caused by an excess of free radicals, is implicated in a variety of diseases. frontiersin.org Antioxidants can mitigate this damage by neutralizing free radicals. frontiersin.org

Studies on newly synthesized indazole derivatives have shown that they can exhibit noticeable DPPH radical scavenging activity, reducing power capacity, and total antioxidant capacity. researchgate.net The antioxidant activity is influenced by the specific substituents on the indazole ring. researchgate.net For example, the presence of electron-donating groups can enhance the radical scavenging ability of the molecule. frontiersin.org

A study on pyrimido-fused indazoles, synthesized through a multicomponent reaction, also evaluated their free radical scavenging activity, with some compounds showing good antioxidant potential. nih.gov This indicates that the indazole core can be a valuable component in the design of new antioxidant agents.

Structure Activity Relationship Sar and Molecular Interaction Insights of N Ethyl 1h Indazol 6 Amine Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activity of N-Ethyl-1H-indazol-6-amine derivatives is highly dependent on the nature and position of various substituents on the indazole core. Structure-activity relationship (SAR) studies have been crucial in deciphering these dependencies, guiding the design of more potent and selective compounds.

The indazole core offers several positions for substitution, with modifications at the N-1, C-3, C-6, and C-7 positions having significant impacts on the molecule's biological profile.

N-1 Position: The ethyl group at the N-1 position of this compound is a critical feature. While many active indazole derivatives are unsubstituted at this position, allowing the N-H to act as a hydrogen bond donor, N-alkylation can influence the molecule's physical properties and binding orientation. acs.orgresearchgate.net For instance, in a series of tetrahydroindazole-based sigma-2 receptor ligands, an N-propyl group was utilized, indicating that N-alkylation is a viable strategy for modulating activity. nih.gov The choice between an N-H and an N-alkyl group like ethyl can determine the specific interactions within a target's binding pocket.

C-3 Position: The C-3 position is frequently modified in indazole-based inhibitors. In many kinase inhibitors, a 3-aminoindazole moiety acts as a "hinge-binder". nih.gov Attaching different groups here can drastically alter efficacy. For example, in a series of 3-ethynyl-1H-indazoles designed as PI3K pathway inhibitors, various aryl and heteroaryl groups were attached to the ethynyl (B1212043) substituent at C-3, leading to a range of potencies. nih.gov Similarly, SAR analysis of 3-amino-1H-indazol-6-yl-benzamides revealed that acylation of the 3-amino group with cyclopropanecarbonyl chloride was a key step in generating highly potent inhibitors of kinases like FLT3 and PDGFRα. nih.gov

C-6 Position: The 6-amino group is a defining feature of the this compound scaffold. This amine often serves as an attachment point for larger chemical fragments that can extend into other regions of a target's binding site. In the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), the 6-position of the indazole was linked to a benzimidazole (B57391) moiety, which in turn was connected to various substituted benzamides and phenylureas. tandfonline.com This strategy produced compounds with nanomolar inhibitory activity. The nature of the substituent attached to the 6-position is critical; for example, replacing a key N-ethyl-piperazine moiety with simple alkyl amides resulted in a complete loss of activity against certain kinase targets. nih.gov

C-7 Position: While less commonly explored than other positions, substitution at C-7 can also modulate activity. Research on heteroaromatic analogues of clonidine (B47849) included the synthesis of 7-methyl-1H-indazol-6-amine and 7-ethyl-1H-indazol-6-amine, highlighting that the area around the C-6 amine is amenable to substitution. google.com

The following table summarizes the impact of substitutions at various positions on the indazole core based on published research findings.

| Position | Substituent Type | Effect on Biological Activity | Target Class Example | Citation |

| N-1 | Alkyl (e.g., Ethyl, Propyl) | Modulates physical properties and binding orientation. | Sigma-2 Receptor | nih.gov |

| C-3 | Amino, Substituted Ethynyl | Often acts as a hinge-binder; modifications significantly alter potency. | Kinases (PI3K, FLT3) | nih.govnih.gov |

| C-6 | Amine with extended moieties | Serves as an anchor point for fragments interacting with other binding site regions. | Kinases (FLT3) | nih.govtandfonline.com |

| C-7 | Alkyl (e.g., Methyl, Ethyl) | Modulates activity, demonstrates tolerance for substitution near the C-6 amine. | Adrenoceptors | google.com |

The indazole ring system, particularly the amino-indazole substructure, is a well-established "hinge-binder" in the field of kinase inhibitor design. nih.govresearchgate.net The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain, and it forms critical hydrogen bonds with ATP. ATP-competitive inhibitors mimic these interactions.

The amino-indazole moiety can form one or two hydrogen bonds with the backbone amide and carbonyl groups of conserved residues in the hinge region. nih.govnih.gov For example, in molecular docking studies of PLK4 inhibitors, the indazole core was shown to form crucial hydrogen bonds with the hinge residues Glu-90 and Cys-92. nih.gov Similarly, in FLT3 inhibitors, the indazole fragment was identified as a key hinge binder that interacts with the Cys694 residue. tandfonline.comhanyang.ac.kr

The this compound scaffold can be considered a pharmacophore—a three-dimensional arrangement of essential features that enables it to bind to a specific target. A pharmacophore model for indazole-based HIF-1α inhibitors identified one hydrogen bond acceptor, one donor, and three aromatic ring features as necessary for activity. tandfonline.com The N-1 nitrogen of the indazole ring and the C-6 amino group are key points for these interactions, serving as hydrogen bond donors and/or acceptors, while the bicyclic aromatic system provides a rigid scaffold for π-π stacking and hydrophobic interactions. tandfonline.com

A clear correlation exists between the molecular features of this compound derivatives and their potency and selectivity.

Potency: Potency is often enhanced by optimizing the substituents that interact with specific pockets of the target protein. In a series of FLT3 inhibitors based on a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole core, attaching an ethyl piperazine (B1678402) moiety to a terminal benzamide (B126) resulted in the most potent compound, with an IC50 value of 41.6 nM against FLT3. tandfonline.com This suggests a specific and favorable interaction of the ethyl piperazine group within the enzyme's active site. In another study, nitro and ethoxy substitutions on indazole derivatives were found to significantly enhance anticancer potency. longdom.org

Selectivity: Selectivity is achieved by exploiting differences in the amino acid residues between different protein targets. For a series of 3-amino-1H-indazol-6-yl-benzamide derivatives, the compounds showed spectrum-selective inhibition of FLT3, PDGFRα, and c-Kit. nih.gov While compound 4 in this study was a potent inhibitor of FLT3, replacing its N-ethyl-piperazine tail with substituted anilines (compounds 5 and 6 ) led to a dramatic loss of activity, indicating that this specific moiety is crucial for binding to this particular set of kinases. nih.gov This highlights how a single molecular feature can be a primary determinant of both potency and selectivity.

The table below illustrates the correlation between specific molecular features and biological potency in indazole derivatives.

| Base Scaffold | Key Molecular Feature | Target | Potency (IC₅₀) | Citation |

| N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide | Ethyl piperazine moiety | FLT3 | 41.6 nM | tandfonline.com |

| N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide | Ethyl piperazine moiety | FLT3-D835Y | 5.64 nM | tandfonline.com |

| 3-Ethynyl-1H-indazole | 4-((1H-indazol-3-yl)ethynyl)aniline | PI3Kα | 361 nM | nih.gov |

| 3-(3-(cyclopropanecarboxamido)-1H-indazol-6-yl)-N-(2-(4-ethylpiperazin-1-yl)phenyl)benzamide | N-ethyl-piperazine moiety | FLT3 | 1 nM (EC₅₀) | nih.gov |

Advanced Computational Approaches in SAR Studies

Computational chemistry provides powerful tools to rationalize SAR data and guide the design of new this compound derivatives. QSAR and molecular docking are two of the most widely used techniques.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net

2D-QSAR: These models correlate activity with 2D descriptors like physicochemical properties and topological indices. A 2D-QSAR study on 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors yielded a robust model with a high correlation coefficient (r² = 0.9512), indicating strong predictive accuracy. longdom.orggrowingscience.com The model highlighted the importance of physicochemical and alignment-independent descriptors in determining the anticancer activity of the indazole derivatives. longdom.org

3D-QSAR: These models consider the three-dimensional properties of molecules. In studies on indazole derivatives as HIF-1α inhibitors, both field-based and Gaussian-based 3D-QSAR models were developed. tandfonline.comnih.gov These models generated steric and electrostatic contour maps, which provide a visual framework for designing new inhibitors by showing where bulky or electropositive/negative groups would be favorable or unfavorable for activity. tandfonline.comnih.gov For instance, a Gaussian-based model for HIF-1α inhibition displayed a strong correlation (r² = 0.8885) and predictive ability (q² = 0.7782). tandfonline.com Similarly, a 3D-QSAR model for TTK inhibitors also showed a high internal cross-validation coefficient (q² = 0.9132), with steric descriptors being crucial for activity. longdom.org

The following table presents statistics from representative QSAR studies on indazole derivatives.

| QSAR Model | Target | No. of Compounds | r² (Correlation) | q² (Predictive Ability) | Key Finding | Citation |

| 2D-QSAR (MLR) | TTK | 109 | 0.9512 | 0.8998 | Physicochemical descriptors are crucial for activity. | longdom.org |

| 3D-QSAR (kNN) | TTK | 109 | - | 0.9132 | Steric descriptors govern anticancer activity. | longdom.org |

| 3D-QSAR (Field) | HIF-1α | 47 | 0.8832 | 0.6334 | Steric and electrostatic fields guide inhibitor design. | tandfonline.com |

| 3D-QSAR (Gaussian) | HIF-1α | 47 | 0.8885 | 0.7782 | Maps steric, electrostatic, and H-bonding features. | tandfonline.com |

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and intermolecular interactions. researchgate.net This technique has been instrumental in understanding how this compound derivatives interact with their biological targets.

Docking studies on indazole-based kinase inhibitors consistently show the indazole core binding in the ATP-binding site, forming key hydrogen bonds with the hinge region. tandfonline.comnih.gov For example, the docking of a potent benzimidazole derivative containing an indazole moiety into the FLT3 kinase active site (PDB: 4RT7) revealed two critical hydrogen bonds: one from the indazole N-H to the amide oxygen of Cys694 and another from the linker amide N-H to the oxygen of Asp829. tandfonline.com This confirmed the crucial role of the indazole group as a hinge-binder. tandfonline.comhanyang.ac.kr

In another study, docking of N-(1H-indazol-6-yl)benzenesulfonamide derivatives into PLK4 (PDB: 4JXF) showed the indazole core forming hydrogen bonds with Glu-90 and Cys-92, while a phenylsulfonamide fragment occupied a hydrophobic cavity, engaging in π–π interactions with Phe-23. nih.gov These simulations provide a structural rationale for the observed SAR and guide the strategic placement of functional groups to enhance binding affinity and selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Binding Stability Analysis

Molecular Dynamics (d) simulations serve as a powerful computational tool to provide insights into the dynamic nature of the binding between a ligand and its target protein over time. This method allows for the assessment of the stability of the protein-ligand complex, revealing the conformational changes and key interactions that govern the binding affinity. While specific molecular dynamics simulation data for this compound is not extensively available in the public domain, the principles of this analysis can be understood through studies on related indazole derivatives. These studies highlight how MD simulations are employed to validate docking results and to gain a deeper understanding of the binding stability of this class of compounds.

MD simulations typically follow molecular docking studies to refine the predicted binding poses and to evaluate the stability of the complex in a simulated physiological environment. The trajectory of the atoms and molecules is calculated over a period of time, offering a view of the dynamic behavior of the system. Key parameters are analyzed to determine the stability of the complex.

One of the primary metrics used is the Root Mean Square Deviation (RMSD). The RMSD measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and is structurally stable. For instance, in studies of various indazole derivatives, a stable RMSD is often interpreted as an indication of a stable binding conformation within the protein's active site. tandfonline.com

Another important parameter is the Root Mean Square Fluctuation (RMSF), which quantifies the fluctuation of individual amino acid residues. This analysis helps to identify the flexible and rigid regions of the protein upon ligand binding. High RMSF values may indicate regions of the protein that are more mobile, while low values suggest more stable and less flexible areas, which can be crucial for maintaining key interactions with the ligand.

Hydrogen bond analysis is also a critical component of MD simulations. The persistence of hydrogen bonds between the ligand and the protein's active site residues throughout the simulation is a strong indicator of binding stability. Studies on indazole derivatives often highlight the formation of stable hydrogen bonds as a key factor in their potent inhibitory activity. tandfonline.com For example, a study on 5-ethylsulfonyl-indazole-3-carbohydrazides showed that the most potent compound consistently formed one to three hydrogen bonds with key residues in the EGFR active site, with at least one hydrogen bond being maintained throughout the simulation. tandfonline.com

While the specific quantitative data from MD simulations on this compound is not available, the table below illustrates the kind of data typically generated and analyzed in such studies for related indazole derivatives to provide a comparative understanding.

| Parameter | Typical Value Range for Stable Indazole Derivatives | Interpretation |

| Protein RMSD | 1-3 Å | Indicates the protein-ligand complex reaches a stable conformational state during the simulation. |

| Ligand RMSF | < 2 Å | Suggests the ligand remains stably bound in the active site with minimal fluctuations. |

| Hydrogen Bond Occupancy | > 50% for key interactions | High occupancy indicates persistent and stable hydrogen bonds crucial for binding affinity. |

It is important to note that the actual values for this compound would depend on the specific protein target and the simulation conditions. The presented information on related compounds underscores the utility of MD simulations in the structure-based drug design process for indazole derivatives. researchgate.nettandfonline.com

Preclinical Drug Development Aspects and Safety Profile Assessment

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In the early stages of drug discovery, in silico methods are invaluable for predicting the ADMET properties of a compound, helping to identify candidates with a higher probability of success in later-stage clinical trials. These computational tools assess the molecule's physicochemical properties to forecast its pharmacokinetic behavior. pnrjournal.comsciforum.net

Prediction of Drug-Likeness and Pharmacokinetic Properties (e.g., Solubility, Absorption)

The drug-likeness of a compound is an estimation of its potential to be an orally active drug in humans. This is largely determined by its physicochemical properties. For N-Ethyl-1H-indazol-6-amine, these properties have been calculated and are presented in the table below.

The molecular weight of this compound is 161.20 g/mol . The predicted partition coefficient (XlogP), which is an indicator of lipophilicity, is 1.7. uni.lu This value suggests a balanced solubility between aqueous and lipid environments, which is favorable for drug absorption. The number of hydrogen bond donors and acceptors is crucial for the interaction with biological targets and for membrane permeability. This compound has one hydrogen bond donor and three hydrogen bond acceptors. The number of rotatable bonds, which influences conformational flexibility and bioavailability, is two. The topological polar surface area (TPSA) is a key predictor of drug absorption and brain-barrier penetration. researchgate.net For this compound, the TPSA is calculated to be 52.05 Ų.

The percentage of absorption (%Abs) can be estimated using the TPSA with the formula: %Abs = 109 - (0.345 x TPSA). neliti.com Based on this, the predicted oral absorption for this compound is high. Furthermore, a TPSA value below 140 Ų is generally associated with good intestinal absorption. researchgate.net The water solubility of a related compound, 3-(1-Ethylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine, has been reported to be approximately 1.2 mg/mL, suggesting that this compound may also possess adequate solubility. vulcanchem.com

| Property | Predicted Value |

|---|---|

| Molecular Weight (g/mol) | 161.20 |

| XlogP | 1.7 uni.lu |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area (TPSA) (Ų) | 52.05 |

Compliance with Pharmacophore Rules (e.g., Lipinski's Rule of Five, Veber's Rule)

Pharmacophore rules are guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The most well-known of these is Lipinski's Rule of Five. neliti.com Veber's Rule provides additional criteria related to molecular flexibility and polar surface area.

This compound adheres to all the criteria of both Lipinski's Rule of Five and Veber's Rule, as detailed in the table below. This high level of compliance suggests that the compound has a favorable profile for oral bioavailability.

| Rule | Parameter | Value for this compound | Compliance |

|---|---|---|---|

| Lipinski's Rule of Five | Molecular Weight ≤ 500 g/mol | 161.20 | Yes |

| LogP ≤ 5 | 1.7 | Yes | |

| Hydrogen Bond Donors ≤ 5 | 1 | Yes | |

| Hydrogen Bond Acceptors ≤ 10 | 3 | Yes | |

| Veber's Rule | Number of Rotatable Bonds ≤ 10 | 2 | Yes |

| TPSA ≤ 140 Ų | 52.05 | Yes |

Evaluation of Cytotoxicity to Normal Cell Lines

Assessing the cytotoxicity of a drug candidate against normal, non-cancerous cell lines is a critical step in preclinical safety evaluation. This helps to determine the therapeutic window and the potential for off-target toxicity. While direct cytotoxicity data for this compound on normal cell lines is not available in the public domain, studies on closely related analogs provide valuable insights.

A study investigating a series of 6-substituted amino-1H-indazole derivatives evaluated their anti-proliferative activity against the normal human lung fibroblast cell line, MRC5. researchgate.net In this study, the compound N-(4-fluorobenzyl)-1H-indazol-6-amine, a close structural analog of this compound, was found to be non-cytotoxic to MRC5 cells, with an IC50 value greater than 100 µM. researchgate.net This suggests that the N-alkylation at the 6-amino position of the indazole core may be well-tolerated by normal cells.

Another study on 6-substituted aminoindazole derivatives also reported that several compounds exhibited higher IC50 values on the MRC5 normal cell line compared to the HCT116 human colorectal cancer cell line, indicating a degree of selectivity for cancer cells. nih.govrsc.org For instance, compound 36 in that study, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, showed an IC50 on MRC5 cells that was 29.6-fold higher than on HCT116 cells. nih.gov

| Compound | Normal Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine | MRC5 (human lung fibroblast) | > 100 | researchgate.net |

In vivo Safety Pharmacology and Toxicity Studies (excluding specific dosage)

In vivo safety pharmacology and toxicity studies are essential components of preclinical drug development, mandated by regulatory agencies to ensure the safety of a new drug before it can be administered to humans. nuvisan.com These studies aim to identify potential adverse effects on major physiological systems.

Safety pharmacology studies investigate the effects of a drug candidate on vital functions, including the cardiovascular, respiratory, and central nervous systems. These are typically conducted in various animal models to assess potential liabilities that might not be evident from in vitro assays. nuvisan.com

Toxicology studies are designed to characterize the toxicity profile of a compound through single-dose (acute) and repeated-dose (subchronic and chronic) administration in two or more animal species, usually a rodent and a non-rodent. nuvisan.com These studies help to determine the no-observed-adverse-effect level (NOAEL) and to identify target organs for toxicity.

While specific in vivo safety pharmacology and toxicity data for this compound are not publicly available, the favorable in silico ADMET profile and the low cytotoxicity of its close analogs against normal cells suggest that it may have a reasonable safety margin. However, comprehensive in vivo studies would be required to confirm its safety profile before any clinical development could proceed.

Therapeutic Applications and Future Research Directions

Development of N-Ethyl-1H-indazol-6-amine as a Lead Compound for Targeted Therapies

The 1H-indazole-6-amine scaffold is a versatile starting point for creating targeted therapies. Its ability to be chemically modified at various positions allows for the fine-tuning of its pharmacological properties to interact with specific biological targets.

The indazole scaffold is a cornerstone in the design of kinase inhibitors for cancer therapy. pnrjournal.comnih.gov Derivatives of 1H-indazol-6-amine are particularly relevant in the context of Acute Myeloid Leukemia (AML), a cancer characterized by the abnormal proliferation of immature white blood cells. tandfonline.comnih.gov

A key therapeutic target in AML is the Fms-like tyrosine kinase 3 (FLT3) receptor. nih.govnih.gov Mutations in FLT3 are common in AML and contribute to the disease's progression. nih.gov Researchers have successfully designed potent FLT3 inhibitors by incorporating the 1H-indazol-6-yl moiety into larger molecules. In these inhibitors, the indazole structure often acts as a "hinge-binder," fitting into the ATP-binding pocket of the kinase to block its activity. nih.gov For instance, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives have demonstrated strong inhibitory activity against both wild-type and mutated FLT3. tandfonline.comnih.gov

Beyond AML, other 6-aminoindazole derivatives have shown potent antiproliferative activity against a range of human cancer cell lines, including:

Human colorectal cancer (HCT116) researchgate.net

Chronic myeloid leukemia (K562) nih.gov

Prostate cancer (PC-3) nih.gov

Hepatoma (Hep-G2) nih.gov

One study highlighted N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, a compound structurally related to this compound, which exhibited potent anti-proliferative activity in human colorectal cancer cells with an IC50 value of 0.4 ± 0.3 μM. researchgate.net

| Indazole Derivative Type | Cancer Type | Target | Reported Activity |

|---|---|---|---|

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole | Acute Myeloid Leukemia (AML) | FLT3 Kinase | Potent inhibition of wild-type and mutant FLT3 |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Colorectal Cancer (HCT116) | IDO1 (predicted) | IC50 = 0.4 µM |

| Piperazine-indazole derivatives | Chronic Myeloid Leukemia (K562) | Not specified | Significant antiproliferative activity |

The indazole core is also being explored for its anti-infective properties. Studies have shown that certain indazole derivatives possess antibacterial and antifungal activity. nih.govresearchgate.net For example, a series of novel 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole scaffold were synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains, with several compounds showing moderate to good inhibition. researchgate.net While research into the specific anti-infective capabilities of this compound is needed, the established activity of the core structure suggests this is a promising area for future investigation.

Indazole-containing molecules are recognized for their pharmacological effects on a wide range of diseases, including inflammatory and neurodegenerative conditions. nih.gov The anti-inflammatory potential of indazole derivatives has been linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2), a key mediator of inflammation. researchgate.net Compounds such as Benzydamine, which features an indazole core, are used clinically as non-steroidal anti-inflammatory drugs. nih.gov This suggests that this compound could serve as a scaffold for developing novel anti-inflammatory agents. The therapeutic potential for neurodegenerative diseases is also an active area of research for this class of compounds. pnrjournal.com

Research has identified serotonin (B10506) 5-HT(2) receptor agonists as a potential new class of agents for treating ocular hypertension and glaucoma. nih.gov A series of 1H-indazole analogues have been synthesized and evaluated for this purpose. Notably, the compound 1-((S)-2-aminopropyl)-1H-indazol-6-ol was identified as a potent and peripherally acting 5-HT(2) receptor agonist that significantly lowers intraocular pressure in preclinical models. nih.gov The structural similarity of this compound to this compound underscores the potential of this scaffold in developing treatments for ocular diseases.

Strategies for Scaffold Optimization and Rational Analog Design

The development of effective drugs from a lead compound like this compound relies on systematic chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. Rational drug design and scaffold optimization are key strategies in this process.

"Scaffold hopping" is one such advanced strategy, where the core structure of a known inhibitor is replaced with a different scaffold, like indazole, to discover new chemotypes with improved properties. nih.govrsc.orgniper.gov.in This approach has been used to transform inhibitors of one protein into dual inhibitors of multiple targets, which can be a powerful strategy to overcome drug resistance. nih.govrsc.org For example, by hopping from an indole (B1671886) to an indazole core, researchers have converted MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors, which could be beneficial in treating cancers that have become resistant to BCL-2 inhibitors like Venetoclax. rsc.org

Structure-based design, guided by computational modeling and X-ray crystallography, allows for the precise design of analogs that fit optimally into the target's binding site. nih.gov This has been effectively used in designing indazole-based kinase inhibitors to achieve high potency and selectivity. tandfonline.comnih.gov

A major challenge in cancer therapy is the development of drug resistance, often through mutations in the target protein. nih.gov The rational design of indazole derivatives offers a powerful tool to combat this. By understanding the structural changes caused by resistance mutations, chemists can design new analogs that can effectively inhibit the mutated target.

Enhancing Selectivity and Efficacy through Structural Modifications

Key structural modifications and their observed effects include:

Substitution at the 6-amino group: The nature of the substituent on the 6-amino group plays a crucial role in the biological activity of these compounds. N-aromatic substitutions on 6-aminoindazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung carcinoma) and SNU-638 (gastric carcinoma). nih.govrsc.org The specific substituent can dramatically alter the cytotoxic profile of the compound.

Alkylation of the Indazole Nitrogen: The position of the alkyl group on the indazole ring is a critical determinant of anti-proliferative activity. Studies on methylated 6-aminoindazole derivatives have shown that N1-alkylation generally leads to more potent compounds compared to N2-alkylation. rsc.org While direct data on N-ethylation is scarce, these findings suggest that the N1-ethyl substitution in this compound is likely a favorable feature for biological activity.

Substitution at other positions of the indazole ring: The introduction of other chemical moieties at various positions on the indazole ring can further refine the compound's properties. For example, the presence of a methyl group at the C3 position of the indazole ring in some 6-aminoindazole derivatives has been shown to increase toxicity against human colorectal cancer cells (HCT116). nih.gov

These findings underscore the importance of a systematic approach to structural modification to develop this compound derivatives with improved therapeutic profiles.

| Modification | Position | Observed Effect on Activity | Example Cancer Cell Lines |

| Aromatic Substitution | 6-amino group | Increased cytotoxicity | A549, SNU-638 |

| Alkylation | N1 vs. N2 | N1-alkylation generally more potent | HCT116 |

| Methylation | C3 | Increased cytotoxicity | HCT116 |

Emerging Research Frontiers and Underexplored Applications

The therapeutic landscape for this compound derivatives is continually evolving. Researchers are actively exploring novel biological targets, the potential for combination therapies, and the integration of nanotechnology to unlock the full potential of these compounds.

Identification of Novel Biological Targets for this compound Derivatives

While initial research has often focused on established cancer-related pathways, the unique chemical scaffold of this compound derivatives suggests they may interact with a broader range of biological targets. The indazole core is a recognized pharmacophore present in numerous kinase inhibitors, indicating a high potential for these compounds to target various protein kinases involved in disease progression. rsc.orgnih.gov

Potential novel targets for this compound derivatives include:

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that plays a crucial role in immune system suppression within the tumor microenvironment. nih.gov Some 6-substituted aminoindazole derivatives have been designed as IDO1 inhibitors, and one such compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, has demonstrated potent anti-proliferative activity and suppression of IDO1 protein expression. rsc.org

Aurora Kinases: These are a family of serine/threonine kinases that are key regulators of cell division. Their overexpression is implicated in various cancers. The indazole scaffold has been identified as a promising starting point for the development of potent Aurora kinase inhibitors. researchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Indazole derivatives have been investigated as VEGFR-2 kinase inhibitors with anti-angiogenic properties. nih.gov

The exploration of these and other novel targets will be crucial for expanding the therapeutic applications of this compound derivatives beyond their current scope.

Investigation of Combination Therapies with Existing Pharmaceutical Agents

The future of cancer treatment is increasingly moving towards combination therapies that target multiple pathways simultaneously to enhance efficacy and overcome drug resistance. Given that some 6-aminoindazole derivatives have been investigated as IDO1 inhibitors, a promising avenue for future research is their use in combination with other cancer treatments. nih.gov

IDO1 inhibitors are often evaluated in clinical trials in combination with:

Cytotoxic chemotherapies: These traditional cancer drugs work by killing rapidly dividing cells.

Immune checkpoint inhibitors: These drugs block proteins that prevent the immune system from attacking cancer cells.

The rationale behind these combinations is that by inhibiting IDO1, the immunosuppressive tumor microenvironment can be alleviated, thereby enhancing the efficacy of both chemotherapy and immunotherapy. mdpi.com Exploring the synergistic effects of this compound derivatives with existing anticancer drugs could lead to more effective and durable treatment responses.

Nanotechnology and Drug Delivery System Integration

The application of nanotechnology in medicine offers the potential to significantly improve the therapeutic index of anticancer agents by enhancing their solubility, stability, and tumor-specific delivery. While specific research on the nanoformulation of this compound is not yet available, the broader field of nanomedicine provides a clear roadmap for future investigations.

Potential nanotechnology-based drug delivery systems for this compound derivatives include:

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Liposomal formulations of other anticancer drugs have been shown to improve drug circulation time, reduce off-target toxicity, and enhance accumulation in tumor tissues. nih.govmdpi.com For instance, liposomal formulations of sunitinib, an indole-containing kinase inhibitor, have been developed to improve its delivery. nih.gov

Nanoparticles: A variety of nanoparticles, including polymeric nanoparticles and solid lipid nanoparticles, can be engineered to carry drug molecules. These systems can be designed to release the drug in response to specific stimuli within the tumor microenvironment, such as a lower pH. nih.govresearchgate.net

The integration of this compound derivatives into such advanced delivery systems could overcome challenges related to their physicochemical properties and lead to more effective and targeted cancer therapies.

Q & A

Q. Basic Research Focus

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl group integration at δ ~1.2–1.4 ppm for CH₃ and δ ~3.2–3.5 ppm for CH₂). High-resolution mass spectrometry (HRMS) validates molecular weight (calc. for C₉H₁₂N₃: 162.1031 g/mol).

- Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves 3D structure and hydrogen bonding. Compare with databases like Cambridge Structural Database (CSD) or NIST Chemistry WebBook for validation .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- Engineering Controls : Use fume hoods to minimize inhalation.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Refrigerate (2–8°C) in airtight, light-protected containers.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for acute toxicity mitigation .

How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound derivatives?

Q. Advanced Research Focus

- Substituent Variation : Introduce substituents at the 1- and 3-positions to modulate lipophilicity (e.g., methyl, halogen, or aryl groups).

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like kinases or GPCRs. Validate with in vitro assays (e.g., enzyme inhibition IC₅₀ determination).

- Case Study : Analogues with electron-withdrawing groups at the 3-position showed enhanced kinase inhibition in quinazoline derivatives .

How should researchers resolve contradictions in reported pharmacological data for this compound?

Q. Advanced Research Focus

- Assay Validation : Replicate studies using standardized protocols (e.g., cell lines from ATCC, controlled passage numbers).

- Orthogonal Methods : Cross-validate cytotoxicity data via MTT, resazurin, and clonogenic assays.

- Pharmacokinetic Analysis : Assess bioavailability differences (e.g., plasma protein binding, metabolic stability in liver microsomes) that may explain in vitro/in vivo discrepancies .

What in vivo models are appropriate for evaluating the therapeutic efficacy of this compound?

Q. Advanced Research Focus

- Rodent Models : Use xenograft mice for oncology studies (e.g., HCT-116 colorectal tumors) with daily oral dosing (10–50 mg/kg). Monitor tumor volume via caliper measurements and validate target engagement via immunohistochemistry.

- Toxicology : Conduct 28-day repeat-dose toxicity studies in Sprague-Dawley rats, assessing hepatic/renal biomarkers (ALT, creatinine). Compare with positive controls (e.g., doxorubicin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.